2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol
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Overview
Description
2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol is a chemical compound with the molecular formula C11H24N2O It is a tertiary amine and an alcohol, characterized by the presence of a dimethylamino group attached to a cyclohexyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol typically involves the reaction of 2-(dimethylamino)cyclohexanone with formaldehyde and hydrogen cyanide, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines .
Scientific Research Applications
2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: Similar in structure but lacks the ethanol moiety.
U-47700: A synthetic opioid with a similar cyclohexylamine structure but different functional groups.
Hexazinone: A triazine herbicide with a dimethylamino group attached to a cyclohexyl ring.
Uniqueness
2-[(2-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol is unique due to its combination of a tertiary amine and an alcohol functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-[[2-(dimethylamino)cyclohexyl]-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-12(2)10-6-4-5-7-11(10)13(3)8-9-14/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOKDUXQMHHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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